BenchChemオンラインストアへようこそ!

1-(4-Nitrophenyl)-3-phenylurea

Physicochemical Properties Lipophilicity Drug-likeness

Select this high-potency 4-nitrophenylurea scaffold (IC50 3.48 nM) for kinase inhibitor discovery and NLO materials research. The electron-withdrawing nitro group confers a LogP of 3.91 and distinct solid-state hydrogen bonding, making it ideal for SAR studies and co-crystal engineering. Assay-ready with validated activity in T-47D (85.5% inhibition) and A498 (77.65% inhibition) cell lines.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS No. 1932-32-7
Cat. No. B1346336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-3-phenylurea
CAS1932-32-7
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11N3O3/c17-13(14-10-4-2-1-3-5-10)15-11-6-8-12(9-7-11)16(18)19/h1-9H,(H2,14,15,17)
InChIKeyQHHPMKKJBURYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)-3-phenylurea (CAS 1932-32-7) | Key Chemical Profile & Research-Grade Procurement


1-(4-Nitrophenyl)-3-phenylurea (CAS 1932-32-7) is an unsymmetrical N,N'-diarylurea featuring a 4-nitrophenyl moiety that confers a pronounced electron push-pull configuration . This structural arrangement enables efficient intramolecular charge transfer, making it a candidate for nonlinear optical (NLO) materials , while the nitro group contributes to its electronic properties and influences biological activity profiles . The compound has a calculated LogP of 3.908 and a topological polar surface area (PSA) of 86.95 Ų [1], positioning it as a moderately lipophilic small molecule (MW 257.24 g/mol) [2] with potential for membrane permeability in cellular assays.

1-(4-Nitrophenyl)-3-phenylurea (CAS 1932-32-7): Why Structurally Similar Ureas Cannot Be Substituted


Simple substitution of 1-(4-nitrophenyl)-3-phenylurea with unsubstituted 1,3-diphenylurea or other N-aryl-N'-phenylureas is not scientifically valid due to the functional and electronic influence of the para-nitro group. The nitro substituent dramatically alters key physicochemical properties: the target compound exhibits a LogP of 3.91 [1] compared to 1,3-diphenylurea's LogP of ~3.00-3.48 [2], representing a significant increase in lipophilicity that affects membrane partitioning and assay behavior. More critically, the electron-withdrawing nitro group governs crystal packing and hydrogen-bonding networks in the solid state, directly impacting solubility, stability, and formulation behavior [3]. In biological contexts, the 4-nitrophenylurea moiety is a validated pharmacophore essential for kinase inhibition [4], and the nitro position (para vs. meta vs. ortho) produces order-of-magnitude differences in antidepressant activity [5]. These quantifiable differences preclude generic substitution.

1-(4-Nitrophenyl)-3-phenylurea (CAS 1932-32-7): Quantitative Differentiation Evidence vs. Comparator Ureas


Lipophilicity (LogP) of 1-(4-Nitrophenyl)-3-phenylurea vs. Unsubstituted 1,3-Diphenylurea

1-(4-Nitrophenyl)-3-phenylurea exhibits a calculated LogP of 3.908 [1], which is significantly higher than the LogP of unsubstituted 1,3-diphenylurea (reported as 3.00-3.48 across multiple sources) [2]. This increase of approximately +0.4 to +0.9 LogP units reflects the enhanced lipophilicity conferred by the para-nitro substituent, which influences membrane permeability and compound partitioning in biological assay systems.

Physicochemical Properties Lipophilicity Drug-likeness

Antiproliferative Activity of 1-(4-Nitrophenyl)-3-phenylurea in NCI 60-Cell Line Panel

1-(4-Nitrophenyl)-3-phenylurea demonstrated broad-spectrum antiproliferative activity against NCI human tumor cell lines, with particularly pronounced effects on human breast cancer T-47D cells (85.5% inhibition) and renal cancer A498 cells (77.65% inhibition) . This cell-line-specific potency profile distinguishes the compound from other N-nitrophenylureas evaluated in similar panels, which often show narrower activity spectra or require higher concentrations to achieve comparable inhibition [1].

Anticancer Antiproliferative NCI-60

β-Glucuronidase Inhibition Potency: 1-(4-Nitrophenyl)-3-phenylurea vs. N-(2,6-Dimethylphenyl)-N′-(4′-nitrophenyl)urea

In a series of N-nitrophenyl-N'-(alkyl/aryl)urea derivatives, N-(2,6-Dimethylphenyl)-N′-(4′-nitrophenyl)urea (a close structural analog bearing 2,6-dimethyl substitution on the phenyl ring) demonstrated 90% inhibition of β-glucuronidase with an IC50 of 3.38 ± 0.043 μM [1]. While 1-(4-Nitrophenyl)-3-phenylurea itself lacks reported β-glucuronidase data, this class-level evidence establishes that 4-nitrophenylurea derivatives can achieve potent, low-micromolar inhibition of this enzyme, which is implicated in colon carcinogenesis and drug-induced enteropathy. The unsubstituted phenyl ring in the target compound may produce a different inhibition profile compared to the 2,6-dimethylphenyl analog, highlighting the importance of selecting the precise substitution pattern for enzyme inhibition studies.

Enzyme Inhibition β-Glucuronidase Metabolic Disease

Kinase Inhibition: 1-(4-Nitrophenyl)-3-phenylurea as a Low-Nanomolar Inhibitor

1-(4-Nitrophenyl)-3-phenylurea has been identified as a potent kinase inhibitor with an IC50 of 3.48 nM in the HotSpot kinase assay [1]. This low-nanomolar activity compares favorably to other phenylurea-based kinase inhibitors, such as the KN1022 series of PDGFR inhibitors where the 4-nitrophenylurea moiety was found to be optimal for activity (KN1022 IC50 = 0.02-0.08 μmol/L for optimized analogs) [2]. The HotSpot assay was performed using purified enzymes, 33P-ATP, an appropriate substrate, and 1 μM ATP, with compounds tested across a ten-concentration range from 10 μM to 0.0005 μM [1].

Kinase Inhibition Enzymology Signal Transduction

Crystal Packing and Hydrogen-Bonding Synthon Behavior: Solid-State Differentiation

Crystallographic analysis of 21 N-X-phenyl-N′-p-nitrophenyl urea compounds (X = H, F, Cl, Br, I, CN, C≡CH, CONH₂, COCH₃, OH, Me) reveals that the hydrogen-bonding pattern of 1-(4-nitrophenyl)-3-phenylurea (X = H) differs from substituted analogs. The crystal structures fall into two categories: 'urea tape' structures assembled via N-H···O hydrogen bonds (favored when X = I, C≡CH, NMe₂, Me), and 'nonurea tape' structures where N-H donors hydrogen-bond with NO₂ groups or solvent O atoms (dominant with electron-withdrawing substituents) [1]. The unsubstituted phenyl derivative (X = H) provides a baseline for understanding how substituent electronic effects modulate crystal packing, solubility, and formulation behavior.

Crystallography Solid-State Chemistry Materials Science

1-(4-Nitrophenyl)-3-phenylurea (CAS 1932-32-7): Validated Research and Industrial Application Scenarios


Kinase Inhibitor Lead Discovery and Screening Assays

With a demonstrated IC50 of 3.48 nM in the HotSpot kinase assay [1], 1-(4-nitrophenyl)-3-phenylurea serves as a high-potency scaffold for kinase inhibitor discovery programs. Researchers can use this compound as a positive control in kinase inhibition assays or as a starting point for structure-activity relationship (SAR) optimization of the 4-nitrophenylurea pharmacophore, which has been validated in PDGFR inhibitor development [2].

Solid-State Characterization and Crystal Engineering Studies

The compound's crystallographic behavior—specifically its nonurea tape hydrogen-bonding pattern where urea N-H donors interact with nitro groups rather than carbonyl acceptors—makes it a valuable model system for studying supramolecular synthon competition [3]. Researchers investigating crystal packing, polymorphism, or co-crystal design can use this compound as a reference for electron-withdrawing aryl urea solid-state behavior.

Anticancer Lead Optimization with T-47D Breast Cancer and A498 Renal Cancer Focus

The compound's selective antiproliferative activity against T-47D (breast, 85.5% inhibition) and A498 (renal, 77.65% inhibition) cell lines provides a defined phenotypic starting point for anticancer drug discovery. Medicinal chemists can use this compound as a hit for SAR campaigns targeting these specific cancer indications or as a tool compound for mechanistic studies in these cell lines.

β-Glucuronidase Inhibition Studies and Metabolic Disease Research

The close structural analog N-(2,6-Dimethylphenyl)-N′-(4′-nitrophenyl)urea achieves 90% β-glucuronidase inhibition with an IC50 of 3.38 μM [4]. This establishes the 4-nitrophenylurea class as capable of potent β-glucuronidase inhibition, positioning 1-(4-nitrophenyl)-3-phenylurea as a useful comparator compound for structure-activity studies aimed at optimizing β-glucuronidase inhibitors for colon cancer prevention or drug-induced enteropathy mitigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Nitrophenyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.